Thiazolo[4,5-c]pyridine-6-carboxylic acid
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Overview
Description
Thiazolo[4,5-c]pyridine-6-carboxylic acid is a solid compound with a molecular weight of 180.19 . Its IUPAC name is [1,3]thiazolo[4,5-c]pyridine-6-carboxylic acid .
Molecular Structure Analysis
The InChI code for Thiazolo[4,5-c]pyridine-6-carboxylic acid is1S/C7H4N2O2S/c10-7(11)4-1-6-5(2-8-4)9-3-12-6/h1-3H,(H,10,11)
. This indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the compound . Physical And Chemical Properties Analysis
Thiazolo[4,5-c]pyridine-6-carboxylic acid is a solid compound . More specific physical and chemical properties such as solubility, density, and pH are not available in the current resources .Scientific Research Applications
Application in Cancer Research
- Field : Oncology
- Summary : Thiazolo[5,4-b]pyridine derivatives have been identified as c-KIT inhibitors for overcoming Imatinib resistance . c-KIT is a promising therapeutic target against gastrointestinal stromal tumor (GIST) .
- Methods : Researchers designed and synthesized novel thiazolo[5,4-b]pyridine derivatives and performed structure-activity relationship (SAR) studies to overcome imatinib resistance .
- Results : The SAR studies led to the identification of the derivative 6r as a potent c-KIT inhibitor . The derivative 6r is capable of strongly inhibiting a c-KIT V560G/D816V double mutant that is resistant to imatinib and remarkably attenuates proliferation of GIST-T1 and HMC1.2 cancer cells .
Application in Drug Discovery
- Field : Medicinal Chemistry
- Summary : Thiazolo[4,5-b]pyridines have been found to possess a variety of pharmacological effects .
- Methods : Modern synthetic techniques for thiazolo[4,5-b]pyridine bicyclic scaffold construction starting from thiazole or thiazolidine derivatives followed by pyridine annulation, which results in the target fused thiazolo[4,5-b]pyridines, are analyzed .
- Results : Some thiazolo[4,5-b]-pyridine derivatives were found to have high antioxidant, herbicidal, antimicrobial, anti-inflammatory, antitumor activities .
Application in Anti-Inflammatory Research
- Field : Pharmacology
- Summary : Pyrimidines, which include thiazolo[4,5-c]pyridine-6-carboxylic acid derivatives, have been found to exhibit anti-inflammatory effects .
- Methods : Researchers synthesized various pyrimidine derivatives and evaluated their anti-inflammatory activities .
- Results : The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators . Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
Application in Antithrombotic Research
- Field : Cardiovascular Pharmacology
- Summary : 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid Hydrochloride is used as a reagent in the synthesis of N-(2-acylaminobenzyl or 2-acylaminoheterocyclylmethyl)thiophene-2-carboxamide derivatives as antithrombotics .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
Application in Antioxidant Research
- Field : Pharmacology
- Summary : Some thiazolo[4,5-b]-pyridine derivatives were found to have high antioxidant activities .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
Application in Herbicidal Research
- Field : Agrochemistry
- Summary : Some thiazolo[4,5-b]-pyridine derivatives were found to have herbicidal activities .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
Safety And Hazards
The safety information for Thiazolo[4,5-c]pyridine-6-carboxylic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .
Future Directions
While specific future directions for Thiazolo[4,5-c]pyridine-6-carboxylic acid are not mentioned, there are indications of ongoing research into related compounds. For instance, thiazolo[5,4-b]pyridine derivatives have been identified as potential c-KIT inhibitors for overcoming imatinib resistance . This suggests that Thiazolo[4,5-c]pyridine-6-carboxylic acid and related compounds may have potential applications in medical and pharmaceutical research.
properties
IUPAC Name |
[1,3]thiazolo[4,5-c]pyridine-6-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2S/c10-7(11)4-1-6-5(2-8-4)9-3-12-6/h1-3H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBMKFYRQHJLDB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=C1C(=O)O)N=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thiazolo[4,5-c]pyridine-6-carboxylic acid | |
CAS RN |
1211535-73-7 |
Source
|
Record name | Thiazolo[4,5-c]pyridine-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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